molecular formula C11H17NO3 B1486849 tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate CAS No. 2166206-92-2

tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1486849
CAS No.: 2166206-92-2
M. Wt: 211.26 g/mol
InChI Key: VYMZWRJFUIFDAW-RKDXNWHRSA-N
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Description

The compound “tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate” is likely a derivative of pyrrolidine, which is a cyclic secondary amine . The tert-butyl group is a bulky alkyl group, and the ethynyl group is a carbon-carbon triple bond, which can participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the ethynyl and tert-butyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the ethynyl and tert-butyl groups attached at the 3rd and 1st positions, respectively. The 4th position would have a hydroxyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ethynyl group, which could undergo addition reactions, and the hydroxyl group, which is a common site for nucleophilic substitution or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the ethynyl group could increase its reactivity, while the tert-butyl group could increase its steric hindrance .

Scientific Research Applications

Stereoselective Syntheses

The tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate and its derivatives have been involved in stereoselective syntheses. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, when reacted with L-selectride, yield tert-butyl (3R,4S)-3-allyl-4-hydroxypyrrolidine-1-carboxylates in quantitative yield. This process is part of exploring stereoselective reactions and creating specific isomers for further applications (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Enzyme-catalyzed Kinetic Resolution

The compound has been subject to enzyme-catalyzed kinetic resolutions, indicating its relevance in producing specific enantiomers for further research or application. For instance, the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate resulted in significant enantioselectivity, showcasing the compound's potential in precise synthetic applications (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).

Group Migration Studies

Research on tert-butyl (3R,4R)-tert-butyl 3-((6-(bis(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate has provided insights into N→O tert-butyloxycarbonyl (Boc) group migration, a reaction mechanism essential for modifying molecular structures for various applications (Xue & Silverman, 2010).

Synthesis of Key Building Blocks

The compound is involved in the synthesis of critical building blocks for bioactive compounds, exemplified by the reaction using tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate to yield products that can be converted into chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, important components for various biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The ethynyl group could potentially be involved in covalent bonding with a target molecule .

Safety and Hazards

As with any chemical compound, handling “tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex molecules, or as a building block in pharmaceutical research .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h1,8-9,13H,6-7H2,2-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMZWRJFUIFDAW-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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